molecular formula C9H5N3OS2 B1148133 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one CAS No. 106511-81-3

2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B1148133
CAS No.: 106511-81-3
M. Wt: 235.29
InChI Key:
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Description

2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a quinazoline ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.

Mechanism of Action

Mode of Action

It is known that the compound is synthesized through a series of reactions involving carboxylic acids and pocl3 . The exact interaction of the compound with its targets and the resulting changes are subjects of ongoing research.

Result of Action

Some studies suggest potential applications in the inhibition of platelet aggregation .

Biochemical Analysis

Biochemical Properties

2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and apoptosis . Additionally, this compound has been shown to bind to DNA, thereby affecting gene expression and protein synthesis .

Cellular Effects

The effects of this compound on cells are profound. It has been demonstrated to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . The compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, this compound affects gene expression by binding to specific DNA sequences, leading to changes in the transcriptional activity of various genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting normal cellular functions . The compound also interacts with transcription factors, altering their ability to regulate gene expression. Additionally, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3). Another method involves the oxidation of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with potassium chlorate in acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium chlorate.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium chlorate in acetic acid is commonly used.

    Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium chlorate can lead to the formation of different oxidized derivatives .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential antimicrobial and anticancer activities.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific thioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-sulfanylidene-3H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS2/c13-7-5-3-1-2-4-6(5)10-8-12(7)11-9(14)15-8/h1-4H,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKSFEOTDHSSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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